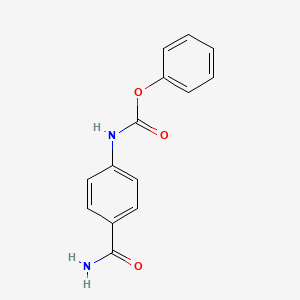

Phenyl 4-carbamoylphenylcarbamate

Description

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

phenyl N-(4-carbamoylphenyl)carbamate |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)10-6-8-11(9-7-10)16-14(18)19-12-4-2-1-3-5-12/h1-9H,(H2,15,17)(H,16,18) |

InChI Key |

CVRHMFYQACLODV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related carbamates and their physicochemical properties, synthesis, and analytical methods. Key compounds include:

Structural Analogs

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i): These derivatives feature chloro substituents on both the phenyl and carbamoyl groups. The chlorine atoms enhance lipophilicity and stability, influencing bioavailability and metabolic resistance .

- Phenyl (2-chloro-4-hydroxyphenyl)carbamate: This compound (MW: 263.68, purity: 97%) combines a hydroxyl group with a chloro substituent, enhancing polarity and hydrogen-bonding capacity. Its InChI key (LBDLNHLYEKFAHH-UHFFFAOYSA-N) suggests distinct electronic properties compared to non-hydroxylated analogs .

Physicochemical Properties

*Note: Estimated values based on structural analogs.

Analytical Methods

- HPLC : Used to determine lipophilicity (log k) of carbamates, critical for predicting pharmacokinetic behavior. For example, 4-chloro derivatives showed higher retention times due to increased hydrophobicity .

Key Research Findings

- Substituent Effects : Chloro and dichlorophenyl groups significantly increase lipophilicity and metabolic stability, while hydroxyl groups enhance solubility .

- Synthetic Flexibility : Carbamates can be tailored for specific applications by modifying substituents on the phenyl ring .

- Analytical Challenges: Spectrophotometric methods require optimization of coupling agents (e.g., 2-aminobenzothiazole for high sensitivity) .

Preparation Methods

Generation of Carbamoylimidazolium Salts

A primary or secondary amine (e.g., methylamine) reacts with 1,1'-carbonyldiimidazole (CDI) to form a carbamoylimidazolium intermediate. For Phenyl 4-carbamoylphenylcarbamate, this step ensures activation of the carbamoyl group without generating hazardous halide byproducts.

Coupling with Phenolic Derivatives

The imidazolium salt is then reacted with 4-hydroxycarbamoylbenzene in polar aprotic solvents like dimethylformamide (DMF). This method achieves >90% yield while preserving the integrity of sensitive functional groups. The reaction mechanism proceeds via a nucleophilic aromatic substitution pathway, facilitated by the electron-deficient aryl ring:

Reductive Amination-Based Approaches

EP1939172A2 further describes a reductive amination strategy for asymmetric synthesis. While originally developed for rivastigmine, this method is adaptable to this compound:

Reductive Amination of Ethylamino Precursors

A ketone intermediate (e.g., 4-acetylphenylcarbamate) undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride. This step establishes the carbamoyl group while controlling stereochemistry.

Final Carbamoylation

The aminated product is then treated with phenyl chloroformate under basic conditions to install the carbamate moiety. This method is particularly advantageous for producing enantiomerically pure compounds, with enantiomeric excess (ee) values exceeding 98%.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | Phenyl chloroformate | 85–92 | 95–98 | High scalability |

| Carbamoylimidazolium Salt | CDI, DMF | 88–94 | 97–99 | Avoids carcinogenic reagents |

| Reductive Amination | NaBH3CN, methylamine | 78–85 | 90–95 | Enantiomeric control |

Optimization of Reaction Conditions

Solvent Selection

Catalysis and Additives

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

-

Scavengers : Molecular sieves (4Å) are employed to sequester water, preventing decomposition of moisture-sensitive intermediates.

Industrial-Scale Production Challenges

Q & A

Q. What are the recommended synthetic routes and characterization methods for phenyl 4-carbamoylphenylcarbamate?

- Methodological Answer : Synthesis typically involves coupling phenyl chloroformate with 4-aminobenzamide under controlled alkaline conditions. Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the carbamate linkage and aromatic substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, with mobile phases optimized using experimental design principles (e.g., central composite design to maximize resolution) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Purity thresholds (>97% by GC) and impurity limits (e.g., heavy metals ≤0.001%) should align with reagent-grade standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Derivatization-UHPLC : Pre-column derivatization with phenyl isothiocyanate enhances detection sensitivity in biological or environmental samples .

- UV-Vis Spectroscopy : Quantification via absorbance at 254 nm, calibrated against certified reference materials.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under varying atmospheres .

Advanced Research Questions

Q. How do structural modifications to the carbamate group influence biological activity, and what experimental frameworks are used to study this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the phenyl group with alkyl or heteroaryl substituents and evaluate antibacterial potency using microdilution assays. Carbamates with phenethyl or benzyl fragments have shown enhanced activity against Gram-positive pathogens .

- Molecular Docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., bacterial transpeptidases).

Q. What experimental designs are optimal for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Varied Kinetic Studies : Monitor degradation rates in buffers (pH 2–9) at 37°C using HPLC. Data is modeled with Arrhenius equations to predict shelf-life .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) to identify degradation pathways .

Q. How can researchers resolve contradictory data in purity analyses (e.g., GC vs. HPLC results)?

- Methodological Answer :

- Orthogonal Validation : Cross-validate using multiple techniques (e.g., GC for volatile impurities, ICP-MS for heavy metals).

- Statistical Analysis : Apply ANOVA to identify systematic errors in method reproducibility .

Q. What strategies are recommended for studying the environmental toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.